molecular formula C11H11NO4 B1440935 Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate CAS No. 57764-51-9

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate

Cat. No. B1440935
CAS RN: 57764-51-9
M. Wt: 221.21 g/mol
InChI Key: VLXHPBNAZNALMW-UHFFFAOYSA-N
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Patent
US08273891B2

Procedure details

Sodium cyanoborohydride (8.57 mmol) was added to a solution of ethyl 6-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,2-benzisothiazole-3-carboxylate (0.260 g, 0.857 mmol) and 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (8.57 mmol) in ethanol (11.2 mL) and the reaction mixture was heated at 60° C. for 6 h. The reaction mixture was diluted with water (50 mL) and was extracted with ethyl acetate (2 ×50 mL). The combined organic layers were washed with brine (25 mL), dried (magnesium sulfate), and were concentrated. The residue was purified by chromatography (ethyl acetate) to yield the ester. A 5.0 M solution of sodium hydroxide in water (4.00 mL) was added to a solution of the ester in ethanol (10.0 mL) and the reaction mixture was maintained for 16 h. The reaction was neutralized with acetic acid and was loaded onto a SCX column. The column was flushed with water (200 mL) and methanol (100 mL) and the product was eluted with 2.0 M ammonia in methanol (60 mL) to provide the acid in 56% yield. The acid was used without further purification.
Quantity
8.57 mmol
Type
reactant
Reaction Step One
Name
ethyl 6-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,2-benzisothiazole-3-carboxylate
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
8.57 mmol
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[C@H]12C[C@H](NC1)CN2[C:12]1[CH:25]=[CH:24][C:15]2[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[N:17]S[C:14]=2[CH:13]=1.[CH2:26]([O:28]C1(O[Si](C)(C)C)CC1)C.C([OH:39])C>O>[CH3:26][O:28][C:12]1[CH:25]=[CH:24][C:15]2[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[N:17][O:39][C:14]=2[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.57 mmol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
ethyl 6-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,2-benzisothiazole-3-carboxylate
Quantity
0.26 g
Type
reactant
Smiles
[C@@H]12N(C[C@@H](NC1)C2)C2=CC1=C(C(=NS1)C(=O)OCC)C=C2
Name
Quantity
8.57 mmol
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2 ×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.